![molecular formula C9H18N2O2 B3018361 (S)-tert-Butyl (azetidin-2-ylmethyl)carbamate CAS No. 1638744-09-8](/img/structure/B3018361.png)
(S)-tert-Butyl (azetidin-2-ylmethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl (azetidin-2-ylmethyl)carbamate, also known as S-ABOC, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
- Role of (S)-tert-Butyl (azetidin-2-ylmethyl)carbamate : Researchers have designed and synthesized conformationally constrained isoserine analogs with defined stereochemistry. Among these, the azetidine and pyrrolidine analogs (2S,2’S)-6 and (2S,2’S)-7 exhibit potent GAT3 inhibition. These compounds can serve as valuable tools to validate GAT3-mediated effects, such as functional recovery after stroke .
- Enhancing Selectivity : While (2S,2’S)-6 and (2S,2’S)-7 are comparable to (S)-isoserine in potency, they exhibit significantly improved selectivity against the taurine transporter (TauT). This selectivity enhancement (at least 6 and 53 times more activity at hGAT3, respectively) makes them valuable for targeted studies .
- Strict Stereochemical and Size Requirements : A comprehensive SAR study revealed that different connectivity approaches, stereochemical variations, and even minor size changes in the heterocyclic ring can abrogate GAT3 inhibition. These findings guide future ligand optimization .
- Potential Therapeutic Role : Given the link between GAT3 and stroke, (S)-isoserine and its analogs may contribute to functional recovery by modulating GABAergic signaling. Further research could explore their efficacy in stroke treatment .
- Chemical Insights : Researchers have developed synthetic routes to prepare this compound and its analogs. Detailed characterization, including stereochemistry, stability, and pharmacokinetics, is essential for their application.
GABA Transporter 3 (GAT3) Inhibition
Improved Selectivity for GAT3
Structure-Activity Relationships (SAR)
Functional Recovery After Stroke
Chemical Synthesis and Characterization
Wirkmechanismus
Target of Action
The primary target of (S)-tert-Butyl (azetidin-2-ylmethyl)carbamate, also known as TERT-BUTYL N-[(2S)-AZETIDIN-2-YLMETHYL]CARBAMATE, is the α4β2 nicotinic receptor . This receptor is a type of nicotinic acetylcholine receptor, which is a kind of protein that resides in the cell membrane of certain neurons and muscle cells. It plays a key role in transmitting signals within the nervous system.
Mode of Action
This compound acts as a selective α4β2 nicotinic receptor desensitizing agent and partial agonist . This means it binds to the α4β2 nicotinic receptors and modifies their activity. Specifically, it desensitizes these receptors, reducing their response to neurotransmitters. As a partial agonist, it can also activate these receptors, but to a lesser degree than a full agonist would.
Biochemical Pathways
It is known that the α4β2 nicotinic receptors, which this compound targets, are involved in various neural pathways, including those related to the release of dopamine, a neurotransmitter associated with pleasure and reward mechanisms in the brain .
Result of Action
The compound has been shown to significantly reduce nicotine self-administration in rats after acute or repeated injections . This suggests that it could potentially be used as a treatment to help people quit smoking.
Eigenschaften
IUPAC Name |
tert-butyl N-[[(2S)-azetidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-5-10-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZBFSZZEGSSPH-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.